1,2-Dibromo-1,1-dichlorodifluoroethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

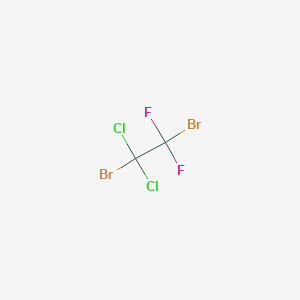

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-1,1-dichloro-2,2-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2Cl2F2/c3-1(5,6)2(4,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIAAMATGHHTAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Br)(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378799 | |

| Record name | 1,2-dibromo-1,1-dichloro-2,2-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

558-57-6 | |

| Record name | 1,2-dibromo-1,1-dichloro-2,2-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dibromo-1,1-dichlorodifluoroethane (CAS 558-57-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Dibromo-1,1-dichlorodifluoroethane (CAS 558-57-6), a fully halogenated ethane derivative. This document collates available data on its chemical and physical properties, potential synthetic routes, reactivity, and toxicological profile. While specific experimental data for this particular isomer is limited in publicly accessible literature, this guide synthesizes information from related compounds and theoretical principles to offer a valuable resource for researchers. Particular attention is given to its potential applications, including its historical use as a fire extinguishing agent, and the safety considerations essential for its handling in a laboratory setting.

Introduction

This compound, a member of the halon family of compounds, is a dense, non-flammable liquid at room temperature. Its structure, featuring a carbon-carbon single bond saturated with bromine, chlorine, and fluorine atoms, imparts unique chemical and physical properties. Historically, compounds of this nature were valued for their inertness and efficacy in fire suppression. However, environmental concerns, particularly ozone depletion potential, have significantly curtailed their production and use. For the modern researcher, understanding the characteristics of such polyhalogenated alkanes remains crucial for niche applications, mechanistic studies in toxicology, and as a reference in the development of safer, more sustainable alternatives.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application and safe handling. The data presented below is a compilation from various sources. It is important to note that some discrepancies exist in the literature, which may be due to variations in measurement conditions or confusion with its isomers.

| Property | Value | Source(s) |

| CAS Number | 558-57-6 | [1][2] |

| Molecular Formula | C₂Br₂Cl₂F₂ | [1][2] |

| Molecular Weight | 292.73 g/mol | [1] |

| Appearance | Solid | [3] |

| Melting Point | >40 °C | [2] |

| Boiling Point | 133.2 ± 8.0 °C at 760 mmHg | [2] |

| Density | 2.4 ± 0.1 g/cm³ | [2][4] |

| Flash Point | 34.4 ± 18.4 °C | [2] |

| Refractive Index | 1.516 | [2] |

| XLogP3 | 4.47 | [2] |

Structural Representation:

Caption: 2D structure of this compound.

Synthesis and Reactivity

Synthesis

A potential, though unverified, synthetic pathway could involve the free-radical bromination of 1,1-dichloro-2,2-difluoroethane. This reaction would likely require UV initiation and careful control of reaction conditions to manage the selectivity of bromination.

Reactivity

The reactivity of this compound is dictated by the presence of multiple carbon-halogen bonds.

-

Dehalogenation: Polyhalogenated alkanes are susceptible to dehalogenation reactions, particularly in the presence of reducing agents or certain metals.[5][6] For vicinal dihalides, this can lead to the formation of an alkene.[6] The relative reactivity of the halogens generally follows the trend I > Br > Cl > F, suggesting that the carbon-bromine bonds in this molecule would be the most labile.

-

Nucleophilic Substitution: While generally inert to nucleophilic attack due to steric hindrance and the strength of the C-F and C-Cl bonds, reactions may be forced under harsh conditions. The carbon atoms are electron-deficient due to the inductive effect of the halogens, making them potential, albeit hindered, electrophilic centers.

-

Thermal Decomposition: At elevated temperatures, decomposition can occur, leading to the formation of halogenated radicals and potentially toxic and corrosive byproducts such as hydrogen halides.[3]

Logical Workflow for Reactivity Studies:

Caption: A logical workflow for investigating the reactivity of this compound.

Potential Applications

The primary historical application of compounds like this compound was as a fire-extinguishing agent, often referred to as a Halon.[7] Halons are effective due to their ability to interrupt the chain reaction of a fire.[7] However, due to their ozone-depleting potential, their use has been largely phased out under international agreements like the Montreal Protocol.[8]

For modern research, this compound may serve as:

-

A starting material or intermediate in the synthesis of other fluorinated molecules.

-

A reference standard in analytical chemistry, particularly in the analysis of environmental samples for halogenated compounds.

-

A tool for studying the toxicology and metabolic pathways of polyhalogenated alkanes.

Spectroscopic Characterization

Detailed, publicly available spectroscopic data for this compound is scarce. The following sections provide expected characteristics based on the principles of NMR and mass spectrometry for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: Two distinct carbon signals would be expected due to the different halogen environments around each carbon atom.

-

¹⁹F NMR: A single resonance would be anticipated for the two equivalent fluorine atoms on the C2 carbon. The chemical shift would be influenced by the adjacent bromine and the C-C bond to the dichlorobromomethyl group. General ranges for fluorinated ethanes can be found in various databases.[9][10]

Mass Spectrometry (MS)

The mass spectrum of this compound would be characterized by a complex isotopic pattern in the molecular ion region due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and two chlorine atoms (³⁵Cl and ³⁷Cl in a ~3:1 ratio).

Expected Fragmentation Pathways:

-

Cleavage of a C-Br bond: This would be a major fragmentation pathway, resulting in the loss of a bromine radical.

-

Cleavage of a C-Cl bond: Loss of a chlorine radical would also be a likely fragmentation event.

-

Cleavage of the C-C bond: This would lead to the formation of CBrF₂⁺ and CCl₂Br⁺ ions.

-

Loss of halogen molecules: Elimination of Br₂, Cl₂, or BrCl could also occur.

Experimental Workflow for Spectroscopic Analysis:

Caption: A typical workflow for the spectroscopic analysis and structural confirmation of the target compound.

Safety and Toxicology

Hazard Identification:

This compound is classified as an irritant and may be harmful if ingested or inhaled.[3] It is irritating to the mucous membranes and upper respiratory tract.[3] As with all halogenated hydrocarbons, caution should be exercised during handling.

Toxicological Profile:

Specific toxicological studies on this compound are not widely available. However, data from related compounds, such as other brominated and chlorinated alkanes, suggest potential for toxicity. For example, some brominated flame retardants have been shown to have neurological and endocrine-disrupting effects in animal studies.[11] Given the presence of bromine, it is plausible that this compound could have similar toxicological properties. Researchers should handle this compound with appropriate personal protective equipment in a well-ventilated fume hood.

Handling and Storage:

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[3]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3] Keep the container tightly closed.

Conclusion

This compound is a halogenated hydrocarbon with a limited but important history, primarily in the field of fire suppression. While its use has diminished due to environmental concerns, it remains a compound of interest for specialized research applications. This guide has synthesized the available information on its properties, potential synthesis, reactivity, and safety. The significant gaps in the literature, particularly concerning a definitive synthesis protocol and detailed spectroscopic and toxicological data, highlight the need for further research to fully characterize this compound. For scientists working with this or similar molecules, a thorough understanding of the principles of polyhalogenated alkane chemistry and a cautious approach to handling are paramount.

References

-

PubMed. Bacterial dehalogenation of halogenated alkanes and fatty acids. [Link]

-

National Center for Biotechnology Information. Bacterial dehalogenation of halogenated alkanes and fatty acids. [Link]

-

Chemistry LibreTexts. Halogenated Hydrocarbons- Many Uses, Some Hazards. [Link]

-

Wikipedia. Dehalogenation. [Link]

-

Chemistry LibreTexts. Alkenes from Dehydrohalogenation of Haloalkanes. [Link]

-

Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

-

SpectraBase. 1,1,1,2-Tetrafluoroethane - Optional[19F NMR] - Chemical Shifts. [Link]

-

PubMed. 19F and 1H NMR spectra of halocarbons. [Link]

-

Chemistry LibreTexts. Halogenated Alkanes. [Link]

-

PubMed. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. [Link]

-

BIORLAB. 15 Free Compound Spectrum Databases For Researchers. [Link]

-

Chemistry LibreTexts. Halogenated Hydrocarbons. [Link]

-

chemeurope.com. Haloalkane. [Link]

-

PubMed. Toxic effects of brominated flame retardants in man and in wildlife. [Link]

-

Chemguide. USES OF HALOGENOALKANES. [Link]

-

National Center for Biotechnology Information. LITERATURE SEARCH FRAMEWORK FOR BROMODICHLOROMETHANE. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

Lehigh University. 19F NMR Spectral Database. [Link]

-

mzCloud. Advanced Mass Spectral Database. [Link]

- Google Patents. Process for obtaining 1,2-dichloro-1,1-difluoroethane.

-

ResearchGate. LCMS-guided detection of halogenated natural compounds. [Link]

-

Wiley Science Solutions. Mass Spectral Databases. [Link]

- Google Patents. Preparation method of 1,1-difluoro-2-chloroethane.

- Google Patents. Preparation method of 1,1-difluoro-2-chloroethane.

- Google Patents. Two-step process for manufacturing 1,1-difluoroethane.

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Bromodichloromethane. [Link]

- Google Patents. Method for making 1,2-Dibromoindane.

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for bromodichloromethane. [Link]

-

PubMed. Comparative toxicity studies on bromochloroacetate, dibromoacetate, and bromodichloroacetate in J774A.1 macrophages: Roles of superoxide anion and protein carbonyl compounds. [Link]

Sources

- 1. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 2. echemi.com [echemi.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. CAS:558-57-6 FT-0676327 this compound Product Detail Information [finetechchem.com]

- 5. Dehalogenation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Haloalkane [chemeurope.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. Toxic effects of brominated flame retardants in man and in wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1,2-Dibromo-1,1-dichlorodifluoroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-1,1-dichlorodifluoroethane, with the Chemical Abstracts Service (CAS) number 558-57-6 , is a halogenated ethane derivative.[1][2][3][4][5] Its molecular structure, featuring a combination of bromine, chlorine, and fluorine atoms, imparts unique physical and chemical characteristics relevant to various fields of scientific research. This guide provides a comprehensive overview of the known physical properties of this compound, synthesized from available chemical databases and safety data sheets. It is important to note that while some physical properties have been reported, several are estimates and await rigorous experimental verification.[6] This document is intended to serve as a foundational resource, offering not only the available data but also outlining the standard experimental methodologies for the determination of these crucial physical parameters.

Molecular and Chemical Identity

A precise understanding of the molecular identity is fundamental to the study of any chemical compound. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 1,2-dibromo-1,1-dichloro-2,2-difluoroethane | [1] |

| CAS Number | 558-57-6 | [1][2][3][4][5] |

| Molecular Formula | C₂Br₂Cl₂F₂ | [1][6] |

| Molecular Weight | 292.73 g/mol | [1][6] |

| Canonical SMILES | C(C(Cl)(Cl)Br)(F)(F)Br | [1] |

| InChI Key | JZIAAMATGHHTAT-UHFFFAOYSA-N | [3] |

The structural arrangement of the atoms in this compound is depicted in the following diagram.

Caption: 2D representation of the molecular structure of this compound.

Tabulated Physical Properties

The following table summarizes the available physical property data for this compound. It is crucial to approach the estimated values with the understanding that they provide an approximation and should be confirmed through experimental measurement for applications requiring high precision.

| Physical Property | Value | Notes | Source(s) |

| Physical State | Solid / Divided Solid / Crystalline Powder | [2][3][7] | |

| Melting Point | >40 °C | [6] | |

| Boiling Point | 138.89 °C | Rough estimate | [6] |

| Density | 3.3187 g/cm³ | Rough estimate | [6] |

| Vapor Pressure | 10.5 mmHg at 25 °C | [6] | |

| Solubility | Insoluble in water; Soluble in organic solvents (expected) | General property of haloalkanes | [8][9] |

Experimental Protocols for Physical Property Determination

General Workflow for Physical Characterization

The characterization of a novel or poorly understood compound follows a logical progression of experiments. The following diagram outlines a typical workflow.

Caption: A generalized experimental workflow for the physical characterization of a solid organic compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. A sharp melting range typically indicates a high degree of purity.

-

Methodology (Capillary Method):

-

A small amount of the finely powdered, dry sample is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

The sample is heated at a steady, slow rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Boiling Point Determination

Given that this compound has an estimated boiling point of 138.89 °C, standard methods can be employed, though care must be taken due to the potential for decomposition at elevated temperatures.[6]

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[10]

-

Methodology (Thiele Tube Method):

-

A small amount of the sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.[11]

-

The Thiele tube is gently heated, and as the temperature approaches the boiling point, a stream of bubbles will emerge from the inverted capillary tube.[11]

-

Heating is discontinued, and the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

-

Density Measurement

The density of a solid can be determined using various techniques.

-

Principle: Density is the mass of a substance per unit volume. For haloalkanes, density generally increases with the atomic mass of the halogen and the number of halogen atoms.[9][12][13]

-

Methodology (Pycnometer Method):

-

The mass of a clean, dry pycnometer (a flask of known volume) is determined.

-

The pycnometer is filled with a non-solvent liquid of known density (e.g., a hydrocarbon), and its mass is measured.

-

A known mass of the solid sample is introduced into the empty pycnometer.

-

The pycnometer containing the sample is then filled with the non-solvent liquid, and its mass is determined.

-

The volume of the solid sample can be calculated by the displacement of the non-solvent liquid, and subsequently, its density can be determined.

-

Vapor Pressure Measurement

Vapor pressure is a key property for assessing the volatility of a compound.

-

Principle: Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.[10][14]

-

Methodology (Static Method):

-

A sample of the compound is placed in a thermostatically controlled, evacuated container.[15]

-

The sample is degassed to remove any dissolved gases that could contribute to the total pressure.[15]

-

The system is allowed to reach equilibrium at a set temperature.

-

The pressure of the vapor in equilibrium with the solid is measured directly using a pressure transducer.[15]

-

This process is repeated at various temperatures to obtain a vapor pressure curve.

-

Solubility Determination

Understanding the solubility of a compound is crucial for its application in various processes.

-

Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. Halogenated hydrocarbons are generally insoluble in water but soluble in nonpolar organic solvents.[8][9]

-

Methodology (Qualitative Screening):

-

A small, measured amount of the solid solute (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).

-

The mixture is agitated vigorously for a set period.

-

The mixture is visually inspected for the disappearance of the solid phase.

-

This can be systematically performed with a range of solvents of varying polarities (e.g., water, ethanol, acetone, toluene, hexane) to establish a solubility profile.

-

Safety and Handling

Safety data sheets for this compound indicate that it is an irritant and may be harmful by ingestion and inhalation.[5] It is irritating to the mucous membranes and upper respiratory tract.[5] Standard laboratory safety precautions, including the use of personal protective equipment such as safety goggles, chemical-resistant gloves, and a lab coat, should be employed.[5] All handling should be conducted in a well-ventilated area or a chemical fume hood.[5]

Conclusion

This technical guide provides a consolidated overview of the currently available physical property data for this compound (CAS 558-57-6). While the molecular identity is well-established, it is evident that several key physical properties are based on estimates and require experimental validation. The general methodologies outlined herein provide a robust framework for researchers to determine these properties with high accuracy. As with any chemical compound, a thorough understanding of its physical properties is paramount for its safe handling, effective application, and the interpretation of experimental outcomes in research and development.

References

-

ChemBK. (2024, April 9). ethane, 1,2-dibromo-1,1-dichloro-2,2-difluoro- Request for Quotation. Retrieved from [Link]

-

Purdue University. (n.d.). Vapor Pressure. Retrieved from [Link]

-

Calnesis Laboratory. (n.d.). Vapor pressure measurement. Retrieved from [Link]

-

Bellevue College. (n.d.). Experiment 6: Vapor Pressure of Liquids. Retrieved from [Link]

-

BYJU'S. (n.d.). Liquid State Vapour Pressure. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane. Retrieved from [Link]

-

CK-12 Foundation. (2026, January 1). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]

-

Vedantu. (n.d.). Physical Properties of Haloalkanes: Key Points & Examples. Retrieved from [Link]

-

BYJU'S. (n.d.). Physical Properties of Haloalkanes. Retrieved from [Link]

-

University of New England. (2005). Principles Of Drug Action 1, Spring 2005, Halogenated Hydrocarbons. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

Sources

- 1. 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane | C2Br2Cl2F2 | CID 2773960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane | CymitQuimica [cymitquimica.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. chembk.com [chembk.com]

- 7. 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane, CasNo.558-57-6 BOC Sciences United States [bocscichem.lookchem.com]

- 8. webhome.auburn.edu [webhome.auburn.edu]

- 9. byjus.com [byjus.com]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. CK12-Foundation [flexbooks.ck12.org]

- 13. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 14. Vapor Pressure [chem.purdue.edu]

- 15. calnesis.com [calnesis.com]

An In-depth Technical Guide to the Chemical Structure of 1,2-Dibromo-1,1-dichlorodifluoroethane

This guide provides a comprehensive technical overview of 1,2-Dibromo-1,1-dichlorodifluoroethane, a halogenated hydrocarbon of significant interest to researchers, scientists, and professionals in drug development. This document delves into its molecular architecture, physicochemical properties, synthesis, and potential applications, offering field-proven insights and detailed methodologies.

Introduction to a Complex Halogenated Ethane

This compound (C₂Br₂Cl₂F₂) is a synthetic organohalogen compound. Its structure, featuring a two-carbon backbone saturated with four different halogen atoms, gives rise to complex stereochemistry and conformational behavior. This complexity makes it a subject of academic interest for studying rotational isomerism and a potential building block in specialized organic synthesis.[1] Understanding the precise arrangement of its atoms is crucial for predicting its reactivity and potential utility in various chemical applications.

Molecular Structure and Stereochemistry

The fundamental framework of this compound consists of a central carbon-carbon single bond. One carbon atom is bonded to two chlorine atoms and one bromine atom, while the second carbon is bonded to two fluorine atoms and the other bromine atom.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 1,2-dibromo-1,1-dichloro-2,2-difluoroethane |

| Molecular Formula | C₂Br₂Cl₂F₂ |

| Molecular Weight | 292.73 g/mol |

| CAS Number | 558-57-6 |

The presence of two chiral centers, C1 and C2, means that this molecule can exist as multiple stereoisomers. Specifically, it can exist as two pairs of enantiomers. The spatial arrangement of the bulky bromine and chlorine atoms, along with the highly electronegative fluorine atoms, dictates the molecule's conformational preferences and overall shape.

Conformational Analysis

Rotation around the central carbon-carbon single bond in substituted ethanes is a well-studied phenomenon. The different spatial arrangements of the substituents are known as conformations, with the most stable being the staggered conformations where the substituents on the adjacent carbons are as far apart as possible to minimize steric hindrance. The least stable are the eclipsed conformations.

For this compound, the analysis is more complex than in simpler ethanes due to the variety of substituents. The relative energies of the different staggered (gauche and anti) and eclipsed conformers are influenced by a combination of steric repulsion between the bulky bromine and chlorine atoms and electrostatic interactions between the polar C-X bonds (where X is a halogen).

Experimental Workflow: Conformational Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the rotational isomerism of halogenated ethanes.[1] By analyzing the NMR spectra at different temperatures and in various solvents, information about the relative populations and energies of the different conformers can be elucidated.

Caption: Workflow for Conformational Analysis using NMR Spectroscopy.

Physicochemical Properties

Accurate physicochemical data is essential for the safe handling, application, and modeling of any chemical compound. There is some discrepancy in the reported values for this compound in publicly available databases. The following table consolidates the most plausible data, with comparisons to structurally similar compounds for context. It is crucial to note that the boiling and melting points of -30°C and -90°C, respectively, cited in some sources for CAS number 558-57-6, are highly improbable for a molecule of this mass and are likely erroneous.[1]

| Property | This compound | 1,2-Dibromo-1,1-difluoroethane (for comparison) | 1,2-Dibromo-1,1-dichloroethane (for comparison) |

| Molecular Formula | C₂Br₂Cl₂F₂ | C₂H₂Br₂F₂ | C₂H₂Br₂Cl₂ |

| Molecular Weight ( g/mol ) | 292.73 | 223.84 | 256.75 |

| Boiling Point (°C) | Data not definitively available | 144.00 | 195 |

| Melting Point (°C) | Data not definitively available | -11.70 | -26 |

| Density (g/cm³) | Data not definitively available | 2.2770 | 2.135 |

| Solubility | Expected to have low solubility in water and be soluble in organic solvents. | Generally soluble in organic solvents like chloroform, ethanol, and tetrahydrofuran; low water solubility.[2] | Soluble in alcohol, ether, acetone, and benzene.[3] |

Synthesis of this compound

Exemplary Experimental Protocol: Synthesis of a Related Halogenated Ethane

The following protocol describes the synthesis of 1-bromo-2-chloro-1,1-difluoroethane, which illustrates a common synthetic strategy for this class of compounds. This can serve as a foundational method for developing a synthesis for the title compound.

Reaction: Addition of HBr to 1-chloro-1,1-difluoroethylene.

Materials:

-

1-chloro-1,1-difluoroethylene

-

Hydrogen bromide (HBr) gas

-

Anhydrous aluminum chloride (AlCl₃) as a catalyst

-

A suitable inert solvent (e.g., dichloromethane)

-

Standard glass reaction setup with a gas inlet, condenser, and stirring mechanism

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, dissolve 1-chloro-1,1-difluoroethylene in the inert solvent.

-

Cool the reaction mixture in an ice bath.

-

Slowly bubble HBr gas through the solution while stirring.

-

Add the AlCl₃ catalyst in small portions.

-

Monitor the reaction progress using an appropriate technique (e.g., GC-MS).

-

Upon completion, quench the reaction by carefully adding water.

-

Separate the organic layer, wash it with a dilute sodium bicarbonate solution and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain the desired 1-bromo-2-chloro-1,1-difluoroethane.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: Due to the presence of two fluorine atoms, ¹⁹F NMR is a particularly informative technique. The fluorine nuclei on the C2 carbon would likely appear as a singlet in a proton-decoupled spectrum. The chemical shift would be influenced by the neighboring bromine and the dichlorobromomethyl group.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would be expected to show two distinct signals, one for each of the non-equivalent carbon atoms. The carbon bonded to fluorine atoms will exhibit splitting due to C-F coupling.

-

¹H NMR: As there are no hydrogen atoms in the molecule, a ¹H NMR spectrum would not show any signals corresponding to the compound itself but would be useful for identifying any proton-containing impurities.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by strong absorptions corresponding to the carbon-halogen bonds. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. The C-Cl and C-Br stretching vibrations would be observed at lower frequencies, typically in the 600-800 cm⁻¹ and 500-600 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

Mass spectrometry would provide information about the molecular weight and fragmentation pattern. The mass spectrum would be expected to show a complex molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). Common fragmentation pathways would likely involve the loss of halogen atoms or cleavage of the carbon-carbon bond.

Applications and Future Directions

This compound is primarily of interest as a chemical intermediate in the synthesis of more complex molecules.[1] Its diverse array of halogen substituents provides multiple reactive sites for further chemical transformations.

-

Precursor for Perfluoro Compounds: It has been utilized in photochemically initiated reactions to synthesize perfluoro compounds. For instance, its reaction with chlorotrifluoroethylene under UV radiation can lead to the formation of larger perfluorinated alkanes, which can then be converted to valuable perfluoro-dienes.[1]

-

Research in Rotational Isomerism: Its complex structure makes it an excellent model compound for fundamental studies in physical organic chemistry, particularly in the investigation of rotational isomerism and the effects of various substituents on conformational equilibria.[1]

-

Potential in Drug Development: Halogenated compounds play a significant role in medicinal chemistry, often enhancing the metabolic stability and lipophilicity of drug candidates. While specific applications of this compound in drug development are not documented, its structural motifs could be explored in the design of novel therapeutic agents.

Safety and Handling

Conclusion

This compound is a multifaceted molecule whose complex structure presents both challenges and opportunities. While there are inconsistencies in the reported physicochemical data that require further clarification, its utility as a chemical intermediate and a model for stereochemical studies is evident. Future research into its synthesis, reactivity, and potential applications is warranted to fully explore the capabilities of this unique halogenated ethane.

References

Sources

An In-depth Technical Guide to 1,2-Dibromo-1,1-dichlorodifluoroethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-Dibromo-1,1-dichlorodifluoroethane, a halogenated hydrocarbon of interest in various chemical research and development sectors. This document delves into its fundamental molecular characteristics, synthesis, spectroscopic profile, safety considerations, and applications, offering a critical resource for professionals working with this compound.

Core Molecular Profile

Molecular Formula: C₂Br₂Cl₂F₂

Molecular Weight: 292.73 g/mol [1]

The structure of this compound, with its array of halogen substituents, gives rise to interesting chemical properties and potential for further functionalization.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 558-57-6 | [1] |

| Molecular Formula | C₂Br₂Cl₂F₂ | [1] |

| Molecular Weight | 292.73 g/mol | [1] |

| Appearance | Colorless, low-odor, non-flammable liquid | |

| Boiling Point | -30°C | |

| Melting Point | -90°C |

Synthesis and Reactivity

This compound serves as a versatile precursor in the synthesis of various organofluorine compounds. Its reactivity is primarily dictated by the carbon-halogen bonds, which can be selectively cleaved under appropriate conditions.

Synthetic Applications

A notable application of this compound is in the photochemically initiated synthesis of perfluoro compounds. For instance, its reaction with chlorotrifluoroethylene under UV radiation has been shown to produce 1,4-dibromo-2,3-dichlorohexafluorobutane and 1,6-dibromo-2,3,5-trichlorononafluorohexane. These products can be further transformed into valuable perfluorinated dienes and trienes.

The presence of multiple halogen atoms also makes it a subject of interest in studies of rotational isomerism in halogenated ethanes. NMR spectroscopy has been employed to investigate how different solvent environments affect the conformational energies of its rotamers.

Spectroscopic Characterization

A definitive spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. The following sections detail the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of protons, ¹H NMR spectroscopy is not applicable for direct characterization. However, ¹³C and ¹⁹F NMR are powerful tools for structural elucidation.

-

¹³C NMR: The carbon spectrum is expected to show distinct signals for the two carbon atoms, with chemical shifts and coupling constants influenced by the attached halogens.

-

¹⁹F NMR: The fluorine spectrum will provide key information about the electronic environment of the fluorine atoms and their coupling with the adjacent carbon and bromine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the C-Cl, C-Br, and C-F stretching and bending vibrations. The absence of C-H stretching bands is a key identifying feature.

Mass Spectrometry (MS)

The mass spectrum will exhibit a complex isotopic pattern for the molecular ion peak due to the presence of two bromine and two chlorine atoms, both of which have multiple naturally occurring stable isotopes. The fragmentation pattern will be indicative of the successive loss of halogen atoms and other small fragments.

Safety and Handling

As with all halogenated hydrocarbons, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Hazard Identification

-

Skin and Eye Irritation: May cause skin and serious eye irritation.[2]

-

Respiratory Irritation: May cause respiratory irritation.[2]

Recommended Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves.

-

Eye Protection: Safety goggles or a face shield.[2]

-

Lab Coat: A flame-retardant lab coat is recommended.

-

Respiratory Protection: Use in a well-ventilated area is crucial. If high concentrations are anticipated, a NIOSH-approved respirator for organic vapors should be used.

Spill and Disposal Procedures

In case of a spill, the area should be evacuated. The spill should be absorbed with an inert material and placed in a sealed container for disposal as hazardous waste, in accordance with local, state, and federal regulations.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not widely available in the public domain. However, a general approach to its synthesis involves the bromination of a suitable dichlorodifluoroethene precursor.

Illustrative Synthetic Workflow

Sources

An In-depth Technical Guide to the IUPAC Nomenclature of C2Br2Cl2F2 Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structural isomers of the halogenated ethane derivative, C2Br2Cl2F2, and a detailed elucidation of their corresponding IUPAC names. As a Senior Application Scientist, this document aims to deliver not just a list of names, but a foundational understanding of the systematic nomenclature principles that govern these complex molecules, thereby ensuring clarity and precision in scientific communication.

The Imperative of Unambiguous Nomenclature in the Sciences

In the fields of chemical research and drug development, the precise identification of a molecule is paramount. The existence of isomers—compounds with the same molecular formula but different structural arrangements—necessitates a systematic and universally accepted naming convention. The International Union of Pure and Applied Chemistry (IUPAC) provides this framework, ensuring that a chemical name corresponds to a single, unique molecular structure. For a molecule as complex as dibromodichlorodifluoroethane, a thorough understanding of IUPAC nomenclature is essential to avoid ambiguity and facilitate reproducible research.

Unraveling the Isomers of C2Br2Cl2F2: A Systematic Approach

The molecular formula C2Br2Cl2F2 represents a disubstituted ethane core where all hydrogen atoms have been replaced by halogen atoms. To systematically identify all possible structural isomers, we must consider the various ways the two bromine, two chlorine, and two fluorine atoms can be distributed across the two carbon atoms. This systematic analysis reveals the existence of three distinct structural isomers.

Isomer 1: 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane

This isomer is characterized by a distribution of halogens where one carbon is bonded to two chlorine atoms and one bromine atom, while the second carbon is bonded to two fluorine atoms and one bromine atom.

Molecular Structure:

Step-by-Step IUPAC Nomenclature:

-

Identify the Parent Alkane: The longest continuous carbon chain consists of two carbon atoms, so the parent alkane is ethane .

-

Identify and Name the Substituents: The substituents are two bromine atoms (dibromo), two chlorine atoms (dichloro), and two fluorine atoms (difluoro).

-

Number the Carbon Chain: The chain is numbered to assign the lowest possible locants (numbers) to the substituents. We have two options for numbering:

-

Option A: Numbering from the carbon with two chlorine atoms as C1. The substituents are at positions: 1-bromo, 1,1-dichloro, 2-bromo, and 2,2-difluoro. This gives the locant set {1, 1, 1, 2, 2, 2}.

-

Option B: Numbering from the carbon with two fluorine atoms as C1. The substituents are at positions: 1-bromo, 1,1-difluoro, 2-bromo, and 2,2-dichloro. This also gives the locant set {1, 1, 1, 2, 2, 2}.

-

-

Apply the First Point of Difference Rule: Since both numbering schemes yield the same locant set, we turn to alphabetical order to break the tie. The substituents are listed alphabetically: bromo, chloro, fluoro.

-

In Option A, the first substituent alphabetically (bromo) is at position 1.

-

In Option B, the first substituent alphabetically (bromo) is also at position 1.

-

We then look at the next alphabetical substituent, chloro. In Option A, the chloro groups are at position 1. In Option B, they are at position 2. Therefore, Option A is chosen as it gives a lower number to the chloro substituent.

-

-

Assemble the Full IUPAC Name: The substituents are listed in alphabetical order, preceded by their locants.

Therefore, the correct IUPAC name is 1,2-dibromo-1,1-dichloro-2,2-difluoroethane .

This isomer does not contain any chiral centers, as neither carbon atom is bonded to four different groups. Thus, it does not exhibit stereoisomerism.

Isomer 2: 1,1-Dibromo-2,2-dichloro-1,2-difluoroethane

In this structural arrangement, one carbon atom is bonded to two bromine atoms and a fluorine atom, while the other is bonded to two chlorine atoms and a fluorine atom.

Molecular Structure:

Step-by-Step IUPAC Nomenclature:

-

Parent Alkane: The parent alkane is ethane .

-

Substituents: The substituents are dibromo, dichloro, and difluoro.

-

Numbering the Carbon Chain:

-

Option A: Starting from the carbon with two bromine atoms as C1. The locants are: 1,1-dibromo, 1-fluoro, 2,2-dichloro, 2-fluoro. This gives the locant set {1, 1, 1, 2, 2, 2}.

-

Option B: Starting from the carbon with two chlorine atoms as C1. The locants are: 1,1-dichloro, 1-fluoro, 2,2-dibromo, 2-fluoro. This also gives the locant set {1, 1, 1, 2, 2, 2}.

-

-

Applying the First Point of Difference Rule: With identical locant sets, the alphabetical order of substituents determines the numbering.

-

In Option A, the alphabetically first substituent (bromo) is at position 1.

-

In Option B, the alphabetically first substituent (bromo) is at position 2.

-

Therefore, Option A is the correct numbering scheme.

-

-

Assemble the Full IUPAC Name: Listing the substituents alphabetically with their corresponding locants gives the name.

The correct IUPAC name is 1,1-dibromo-2,2-dichloro-1,2-difluoroethane .

Similar to the first isomer, this molecule is achiral and does not have stereoisomers.

Isomer 3: 1,2-Dibromo-1,2-dichloro-1,2-difluoroethane

The third structural isomer has one bromine, one chlorine, and one fluorine atom attached to each of the two carbon atoms. This particular arrangement introduces chirality into the molecule.

Molecular Structure:

Step-by-Step IUPAC Nomenclature:

-

Parent Alkane: The parent alkane is ethane .

-

Substituents: The substituents are dibromo, dichloro, and difluoro.

-

Numbering the Carbon Chain: Numbering from either end of the chain results in the same locant set {1, 2} for each pair of identical halogens.

-

Assemble the Full IUPAC Name: The substituents are listed alphabetically.

The IUPAC name for this structural isomer is 1,2-dibromo-1,2-dichloro-1,2-difluoroethane .

Stereoisomerism in 1,2-Dibromo-1,2-dichloro-1,2-difluoroethane

This isomer possesses two chiral centers (C1 and C2), as each is bonded to four different groups: a bromine atom, a chlorine atom, a fluorine atom, and the other substituted carbon atom. The presence of two chiral centers gives rise to stereoisomers. The maximum number of stereoisomers is 2^n, where n is the number of chiral centers. In this case, 2^2 = 4. These stereoisomers consist of a pair of enantiomers and a meso compound.

To assign the absolute configuration (R or S) to each chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are applied.[1]

Cahn-Ingold-Prelog Priority Rules for Halogens: Priority is assigned based on the atomic number of the atom directly attached to the chiral center. For the halogens in this molecule, the priority is: Br (Z=35) > Cl (Z=17) > F (Z=9) .

These two molecules are non-superimposable mirror images of each other.

This stereoisomer is achiral, despite having two chiral centers, because it possesses an internal plane of symmetry. It is superimposable on its mirror image. The (1R,2S) and (1S,2R) configurations represent the same meso compound.

Summary of Isomers and IUPAC Names

| Isomer Type | IUPAC Name | Chirality |

| Structural Isomer 1 | 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane | Achiral |

| Structural Isomer 2 | 1,1-Dibromo-2,2-dichloro-1,2-difluoroethane | Achiral |

| Structural Isomer 3 | 1,2-Dibromo-1,2-dichloro-1,2-difluoroethane | Chiral |

| Stereoisomer (Enantiomer) | (1R,2R)-1,2-dibromo-1,2-dichloro-1,2-difluoroethane | Chiral |

| Stereoisomer (Enantiomer) | (1S,2S)-1,2-dibromo-1,2-dichloro-1,2-difluoroethane | Chiral |

| Stereoisomer (Meso) | (1R,2S)-1,2-dibromo-1,2-dichloro-1,2-difluoroethane | Achiral |

Conclusion

The systematic application of IUPAC nomenclature rules allows for the unambiguous identification and naming of all possible isomers of C2Br2Cl2F2. This guide has demonstrated that there are three distinct structural isomers, one of which is chiral and exists as a pair of enantiomers and a meso compound. For professionals in research and development, a firm grasp of these principles is not merely an academic exercise but a critical component of ensuring the accuracy, reproducibility, and clear communication of scientific findings.

References

-

BYJU'S. (n.d.). Nomenclature Of Haloalkanes And Haloarenes. Retrieved from [Link]

-

AUS-e-TUTE. (n.d.). IUPAC Name and Structure of Straight-Chain Haloalkanes (alkyl halides) Chemistry Tutorial. Retrieved from [Link]

-

University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Cahn–Ingold–Prelog priority rules. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermophysical Properties of Dibromodichlorodifluoroethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromodichlorodifluoroethane (C₂Br₂Cl₂F₂) is a halogenated hydrocarbon of significant interest due to its unique molecular structure, incorporating bromine, chlorine, and fluorine atoms. This guide provides a comprehensive overview of the thermophysical properties of 1,2-dibromo-1,2-dichloro-1,2-difluoroethane, a specific isomer of this compound. Recognizing the current scarcity of extensive experimental data for this molecule, this document synthesizes available computed data, outlines established experimental methodologies for the characterization of halogenated hydrocarbons, and offers insights into the molecular basis of these properties. This guide is intended to serve as a foundational resource for researchers and professionals, enabling a deeper understanding of this compound's behavior and facilitating its potential applications in various scientific and industrial domains.

Introduction: Understanding the Molecular Landscape of Dibromodichlorodifluoroethane

Dibromodichlorodifluoroethane exists as multiple isomers, with the arrangement of its halogen atoms dictating its physical and chemical characteristics. The focus of this guide is the isomer 1,2-dibromo-1,2-dichloro-1,2-difluoroethane (CAS Number: 421-69-2) . The presence of a carbon-carbon single bond allows for rotational isomerism, further influencing its bulk properties. The high molecular weight and the presence of multiple electronegative halogen atoms suggest strong intermolecular forces, which are critical determinants of its thermophysical behavior.

While its direct applications are not extensively documented in public literature, related halogenated hydrocarbons have been utilized as refrigerants, fire suppressants, and intermediates in organic synthesis. The thermophysical properties of 1,2-dibromo-1,2-dichloro-1,2-difluoroethane are crucial for any potential application, governing its heat transfer capabilities, fluid dynamics, and phase behavior.

Core Thermophysical Properties: A Synthesis of Available Data

| Property | Value | Unit | Source (Method) |

| Molecular Formula | C₂Br₂Cl₂F₂ | - | [NIST, PubChem][1][2] |

| Molecular Weight | 292.73 | g/mol | [NIST, PubChem][1][2] |

| Normal Boiling Point | 444.42 | K (171.27 °C) | [Cheméo][3] (Joback Calculated Property) |

| Normal Melting Point | 297.76 | K (24.61 °C) | [Cheméo][3] (Joback Calculated Property) |

| Critical Temperature | 676.06 | K | [Cheméo][3] (Joback Calculated Property) |

| Critical Pressure | 5116.65 | kPa | [Cheméo][3] (Joback Calculated Property) |

| Enthalpy of Vaporization | 37.46 | kJ/mol | [Cheméo][3] (Joback Calculated Property) |

| Enthalpy of Fusion | 11.23 | kJ/mol | [Cheméo][3] (Joback Calculated Property) |

| Standard Gibbs Free Energy of Formation | -413.20 | kJ/mol | [Cheméo][3] (Joback Calculated Property) |

| Standard Enthalpy of Formation (gas) | -473.15 | kJ/mol | [Cheméo][3] (Joback Calculated Property) |

| Octanol/Water Partition Coefficient (logP) | 3.500 | - | [Cheméo][3] (Crippen Calculated Property) |

| Water Solubility (logS) | -3.74 | mol/l | [Cheméo][3] (Crippen Calculated Property) |

Note: The properties listed above are predominantly derived from computational models and should be used as estimations. Experimental validation is crucial for any critical application.

Experimental Determination of Thermophysical Properties: Methodologies and Rationale

The accurate determination of thermophysical properties relies on well-established experimental techniques. The choice of method is often dictated by the state of the substance (liquid or gas), the desired precision, and the temperature and pressure range of interest.

Calorimetry for Thermal Properties

Differential Scanning Calorimetry (DSC) is a cornerstone technique for measuring thermal properties such as melting point, enthalpy of fusion, and heat capacity.

Causality Behind Experimental Choices: DSC is chosen for its high sensitivity, small sample requirement, and the ability to control the temperature program precisely. For a compound like dibromodichlorodifluoroethane, which is predicted to be a solid at room temperature, DSC allows for the accurate determination of the solid-to-liquid phase transition. By measuring the heat flow into the sample as a function of temperature, one can obtain the enthalpy of fusion and the heat capacity of both the solid and liquid phases.

Step-by-Step Protocol for DSC Analysis:

-

Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium, zinc).

-

Thermal Program: The sample and reference pans are placed in the DSC cell. A temperature program is initiated, typically involving a controlled heating and cooling cycle that encompasses the expected phase transitions. A common heating rate is 10 K/min.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The melting point is determined from the onset temperature of the melting endotherm. The enthalpy of fusion is calculated by integrating the area of the melting peak. Heat capacity is determined by measuring the heat flow required to change the sample's temperature by a specific amount.

Density Measurement

The density of liquid dibromodichlorodifluoroethane can be accurately determined using a vibrating tube densimeter .

Causality Behind Experimental Choices: This method offers high precision and requires a small sample volume. It is particularly well-suited for characterizing the density of liquids over a range of temperatures. The principle relies on the fact that the natural frequency of a vibrating U-shaped tube is dependent on the mass, and therefore the density, of the fluid it contains.

Viscosity Measurement

The dynamic viscosity of the liquid phase can be measured using a cone-and-plate rheometer or a capillary viscometer .

Causality Behind Experimental Choices: A cone-and-plate rheometer is advantageous for its ability to provide viscosity measurements at well-defined shear rates and temperatures, making it suitable for characterizing both Newtonian and non-Newtonian fluids. For a simple organic liquid, a capillary viscometer offers a straightforward and accurate method based on measuring the flow time of a fixed volume of liquid through a capillary of known dimensions.

Thermal Conductivity Measurement

The transient hot-wire method is a standard technique for measuring the thermal conductivity of fluids.

Causality Behind Experimental Choices: This method is favored for its accuracy and the minimization of convective heat transfer effects. A thin platinum wire submerged in the liquid is heated by a step voltage, and the resulting temperature rise is measured as a function of time. The thermal conductivity of the fluid can be derived from the rate of temperature increase.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of experiments for characterizing the thermophysical properties of a novel compound like dibromodichlorodifluoroethane.

Caption: Experimental workflow for thermophysical property characterization.

Caption: Step-by-step protocol for DSC analysis.

Conclusion and Future Outlook

This technical guide has synthesized the currently available, albeit limited, information on the thermophysical properties of 1,2-dibromo-1,2-dichloro-1,2-difluoroethane. The provided computed data serves as a valuable starting point for further investigation. The outlined experimental methodologies, grounded in established scientific principles, offer a clear roadmap for the empirical determination of these crucial parameters.

There is a clear need for comprehensive experimental studies to validate and refine the computational predictions and to build a robust database of thermophysical properties for this compound. Such data will be indispensable for unlocking its potential applications in materials science, synthetic chemistry, and other advanced fields. Future research should also focus on the properties of other isomers of dibromodichlorodifluoroethane to understand the structure-property relationships within this class of halogenated hydrocarbons.

References

-

Cheméo. (n.d.). Ethane, 1,2-dibromo-1,2-dichloro-1,2-difluoro- (CAS 421-69-2). Retrieved from [Link].

-

PubChem. (n.d.). 1,2-Dibromo-1,2-dichloro-1,2-difluoroethane. Retrieved from [Link].

-

NIST. (n.d.). Ethane, 1,2-dibromo-1,2-dichloro-1,2-difluoro-. In NIST Chemistry WebBook. Retrieved from [Link].

-

PubChem. (n.d.). 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane. Retrieved from [Link].

Sources

An In-depth Technical Guide on the Solubility of 1,2-Dibromo-1,1-dichlorodifluoroethane in Organic Solvents

Introduction: Understanding the Solvent Behavior of a Complex Halogenated Hydrocarbon

For researchers, scientists, and professionals in drug development and organic synthesis, a comprehensive understanding of a compound's solubility is fundamental to its application. 1,2-Dibromo-1,1-dichlorodifluoroethane (C₂Br₂Cl₂F₂), a halogenated hydrocarbon, presents a unique case study in solubility due to its complex molecular structure. The presence of multiple halogen atoms (bromine, chlorine, and fluorine) imparts specific physicochemical properties that dictate its interaction with various organic solvents. This guide provides an in-depth exploration of the theoretical and practical aspects of the solubility of this compound, offering insights into its behavior in organic media and a robust protocol for its quantitative determination. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will leverage data from structurally similar compounds to provide a scientifically grounded estimation of its solubility profile.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility in organic solvents is influenced by several key factors:

-

Polarity : The symmetrical distribution of halogen atoms around the ethane backbone results in a largely non-polar molecule. However, the individual carbon-halogen bonds are polar. This suggests that this compound will be most soluble in non-polar to moderately polar organic solvents that can induce dipole-dipole interactions.

-

Intermolecular Forces : The primary intermolecular forces at play for this compound are London dispersion forces, which increase with the size and surface area of the molecule. Its relatively high molecular weight (292.73 g/mol ) indicates that these forces are significant.[1]

-

Hydrogen Bonding : this compound lacks hydrogen bond donors and has weak hydrogen bond accepting capabilities. Therefore, its solubility in protic solvents like alcohols will be lower compared to aprotic solvents of similar polarity.

Based on these principles and qualitative data for analogous compounds such as 1,2-Dibromo-1,1-difluoroethane and 1,2-Dibromo-1,1-dichloroethane, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents.[2][3]

Qualitative Solubility Profile

While quantitative data is scarce, a qualitative assessment of solubility can be inferred from the behavior of structurally related halogenated hydrocarbons. The following table summarizes the expected solubility of this compound in various organic solvents. This information is based on the general solubility of similar compounds and should be confirmed experimentally for specific applications.[2][3][4]

| Solvent | Chemical Formula | Expected Qualitative Solubility | Rationale |

| Non-Polar Solvents | |||

| Hexane | C₆H₁₄ | Soluble | Similar non-polar nature, relying on London dispersion forces. |

| Toluene | C₇H₈ | Soluble | Aromatic solvent with London dispersion forces and weak dipole interactions. |

| Moderately Polar Aprotic Solvents | |||

| Chloroform | CHCl₃ | Very Soluble | Halogenated solvent with similar intermolecular forces.[2][3] |

| Dichloromethane | CH₂Cl₂ | Very Soluble | Similar to chloroform, effective at solvating halogenated compounds. |

| Acetone | (CH₃)₂CO | Soluble | Polar aprotic solvent capable of dipole-dipole interactions.[3] |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble | Cyclic ether with moderate polarity.[2] |

| Polar Protic Solvents | |||

| Ethanol | C₂H₅OH | Sparingly Soluble | Hydrogen bonding of the solvent is not well matched with the solute.[2] |

| Aqueous Solubility | |||

| Water | H₂O | Insoluble | Significant difference in polarity and lack of hydrogen bonding with water molecules.[2][3] |

Experimental Determination of Solubility

Given the absence of readily available quantitative data, experimental determination of the solubility of this compound is crucial for any research or development application. The following protocol outlines a reliable method for determining solubility in a given organic solvent.

Workflow for Experimental Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

To a series of sealed vials, add a known volume of the desired organic solvent.

-

Add an excess amount of this compound to each vial to ensure a saturated solution is formed. The presence of undissolved solute is indicative of saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solute to settle.

-

To ensure complete separation of the solid and liquid phases, centrifugation of the vials is recommended.

-

-

Sample Extraction and Analysis:

-

Carefully extract a known volume of the clear supernatant (the saturated solution) using a calibrated micropipette.

-

Dilute the extracted sample with a known volume of the pure solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample, calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not a static property and can be influenced by several external factors.

Caption: Key factors influencing the solubility of this compound.

-

Temperature : For most solid solutes in liquid solvents, solubility increases with temperature. However, the dissolution of this compound in organic solvents may be endothermic or exothermic, and the effect of temperature should be determined experimentally.

-

Solvent Properties : As discussed, the choice of solvent is the most critical factor. A solvent with similar polarity and intermolecular forces to this compound will yield the highest solubility.

-

Presence of Impurities : Impurities in either the solute or the solvent can affect the measured solubility. It is essential to use high-purity materials for accurate determinations.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While a lack of published quantitative data necessitates experimental determination, a strong theoretical framework and qualitative data from analogous compounds provide valuable predictive insights. The detailed experimental protocol presented herein offers a robust methodology for researchers to obtain the precise solubility data required for their specific applications. Future research efforts should focus on the systematic experimental determination of the solubility of this compound in a wide range of organic solvents at various temperatures to build a comprehensive and publicly available database for the scientific community.

References

- Solubility of 1,2-Dibromo-1,1-difluoro-ethane. Solubility of Things.

- This compound Safety D

- 1,2-DIBROMO-1,1-DIFLUOROETHANE - Safety D

- 1,2-Dibromo-1,1-difluoroethane SDS, 75-82-1 Safety D

- An In-depth Technical Guide to the Physical Properties of 1,2-Dibromo-2-chloro-1,1-difluoroethane. Benchchem.

- Halogenated Hydrocarbons: Solubility-Miscibility with W

- Chemical Properties of Ethane, 1,2-dibromo-1,2-dichloro-1,2-difluoro- (CAS 421-69-2). Cheméo.

- 1,2-Dibromo-1,2-dichloro-1,2-difluoroethane | C2Br2Cl2F2. PubChem.

- 1,2-Dibromo-1,1-difluoroethane | C2H2Br2F2. PubChem.

- SAFETY D

- 1,2-Dibromo-1,1-dichloroethane | Solubility of Things. Solubility of Things.

- 1,2-Dibromo-1,2-Dichloro-1,2-Difluoroethane. CymitQuimica.

- This compound | CAS 558-57-6. Santa Cruz Biotechnology.

- 1,2-Dibromo-1,1-dichloroethane | C2H2Br2Cl2. PubChem.

Sources

The Foundation: Rotational Isomerism in Ethane

An In-Depth Technical Guide to Rotational Isomerism in Halogenated Ethanes

This guide provides a comprehensive exploration of rotational isomerism in halogenated ethanes, designed for researchers, scientists, and professionals in drug development. We will move beyond introductory concepts to dissect the nuanced interplay of structural and electronic factors that govern conformational preferences, detail the state-of-the-art methodologies used to characterize these dynamic systems, and provide actionable protocols for both experimental and computational analysis.

Rotation around a carbon-carbon single (σ) bond is not entirely free.[1] It is subject to a small energy barrier, giving rise to different spatial arrangements of atoms known as conformations or rotational isomers (rotamers).[2] The parent alkane, ethane (CH₃-CH₃), provides the quintessential example.

When viewed along the C-C bond axis in a Newman projection, two primary conformations are observed:

-

Staggered Conformation: The hydrogen atoms on the front carbon are positioned exactly between the hydrogen atoms on the back carbon. This arrangement minimizes repulsive forces, representing the molecule's lowest energy state.[3]

-

Eclipsed Conformation: The hydrogen atoms on the front carbon are directly aligned with those on the back carbon, maximizing repulsive interactions. This is the highest energy state.[3]

The energy difference between these two states is known as the torsional strain, which for ethane is approximately 12 kJ/mol (2.9 kcal/mol).[1][3] This energy barrier is low enough for rapid interconversion at room temperature, meaning the individual conformers cannot be isolated but exist in a dynamic equilibrium.

Caption: Newman projections of staggered and eclipsed ethane conformers.

The Impact of Halogenation: Steric and Electronic Tug-of-War

Substituting hydrogen atoms with halogens dramatically alters the conformational landscape. In 1,2-dihaloethanes (X-CH₂-CH₂-X), the key conformers are the anti (or trans) and gauche forms, both of which are staggered arrangements.[4]

-

Anti Conformer: The two halogen atoms are positioned 180° apart with respect to the C-C bond. This is often the most stable form due to minimized steric hindrance.[4][5]

-

Gauche Conformer: The halogen atoms have a dihedral angle of approximately 60°. This conformation is chiral and exists as a pair of enantiomers.[4]

The relative stability of these conformers is dictated by a delicate balance between two primary forces: steric effects and electronic effects.[6][7]

-

Steric Effects (Pauli Repulsion): This is the intuitive repulsion between the electron clouds of bulky groups.[7][8] Steric hindrance generally destabilizes the gauche conformer, where the halogen atoms are closer together, in favor of the anti conformer. This effect becomes more pronounced with larger halogens (I > Br > Cl > F).[9][10]

-

Electronic Effects (Hyperconjugation & Dipole Interactions): These are more subtle quantum mechanical interactions.[7] A key electronic factor is hyperconjugation, an interaction between a filled bonding orbital (e.g., C-H σ) and an adjacent empty anti-bonding orbital (e.g., C-X σ*).[4][11] This orbital overlap is often more effective in the gauche conformation, leading to its stabilization.[12][13]

Caption: Newman projections of anti and gauche 1,2-dihaloethane conformers.

The Gauche Effect: When Intuition Fails

A fascinating deviation from the principle of steric hindrance is the "gauche effect".[11] This phenomenon describes the atypical situation where a gauche conformation is more stable than the anti conformation. The classic example is 1,2-difluoroethane, where the gauche conformer is the global energy minimum.[11][12]

The primary explanation for the gauche effect is hyperconjugation.[4][11] In 1,2-difluoroethane, the donation of electron density from the C-H σ bonding orbital to the adjacent C-F σ* anti-bonding orbital is a stabilizing interaction. This overlap is maximized in the gauche arrangement.[11] For heavier halogens like chlorine, bromine, and iodine, the increasing size of the atoms leads to significant steric (Pauli) repulsion in the gauche conformer, which overrides the stabilizing hyperconjugative effect.[12] Consequently, for 1,2-dichloroethane, 1,2-dibromoethane, and 1,2-diiodoethane, the anti conformer is the most stable.[10][12]

| Compound | ΔE (Anti - Gauche) in Gas Phase (kJ/mol) | Most Stable Conformer |

| 1,2-Difluoroethane | +2 to +4 | Gauche |

| 1,2-Dichloroethane | -4.6 to -5.0 | Anti |

| 1,2-Dibromoethane | -6.3 to -7.5 | Anti |

| 1,2-Diiodoethane | -7.5 | Anti |

| Table 1: Conformational energy differences for 1,2-dihaloethanes, illustrating the gauche effect in the fluoro derivative and the dominance of steric effects for heavier halogens. Data synthesized from multiple computational and experimental studies.[4][9][10][11][12] |

Influence of the Medium: Solvent Effects

The conformational equilibrium of halogenated ethanes is highly sensitive to the surrounding environment.[14][15] The relative stability of rotamers can change significantly between the gas phase and solution. Generally, a more polar solvent will preferentially stabilize the more polar conformer.[16][17] In 1,2-dihaloethanes, the gauche conformer has a significant net dipole moment, while the anti conformer has a dipole moment of zero due to symmetry. Therefore, increasing solvent polarity tends to stabilize the gauche form, shifting the equilibrium in its favor.[9][18] This principle is of paramount importance in drug development and reaction chemistry, where reactions are almost always carried out in solution.

Methodologies for Characterization

A combination of spectroscopic and computational techniques is employed to study the dynamic equilibrium of rotational isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating conformational equilibria in solution, as the timescale of the experiment is typically slower than the rate of interconversion.[14] This results in an averaged spectrum. The key parameter is the vicinal proton-proton coupling constant (³JHH), which is dependent on the dihedral angle (θ) between the coupled protons, as described by the Karplus equation.

Since the observed coupling constant (J_obs) is a population-weighted average of the coupling constants for the individual anti (J_a) and gauche (J_g) conformers, we can determine the mole fractions of each (X_a and X_g):

J_obs = X_a * J_a + X_g * J_g

By measuring J_obs at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers can be determined using the van't Hoff equation.[14][15]

| Proton Relationship | Dihedral Angle (θ) | Typical ³JHH (Hz) |

| Anti | ~180° | 10 - 16 |

| Gauche | ~60° | 2 - 5 |

| Table 2: Typical vicinal coupling constants for anti and gauche protons.[14][19] |

-

Sample Preparation: Prepare a solution of the halogenated ethane (e.g., 1,1,2-trichloroethane) in a suitable deuterated solvent (e.g., acetone-d₆) at a concentration of ~5-10 mg/mL.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to identify the relevant proton signals and measure the initial J_obs.

-

Temperature Variation: Cool the sample inside the NMR probe to the lowest desired temperature (e.g., 223 K). Allow the sample to equilibrate for 10-15 minutes.

-

Data Acquisition: Acquire a ¹H NMR spectrum at the new temperature, ensuring high signal-to-noise for accurate coupling constant measurement.

-

Incremental Heating: Increase the temperature in controlled increments (e.g., 10-15 K), allowing for equilibration at each step, and acquire a spectrum at each temperature up to the maximum desired temperature (e.g., 323 K).

-

Data Analysis:

-

Measure the vicinal coupling constant J_obs from the spectrum at each temperature.

-

Calculate the equilibrium constant K = X_g / X_a at each temperature using the averaged coupling constant equation (requires literature values for J_g and J_t).

-

Plot ln(K) versus 1/T. The slope of this line is -ΔH°/R and the intercept is ΔS°/R, from which the thermodynamic parameters for the conformational equilibrium can be extracted.

-

Caption: Workflow for determining rotamer energy differences via NMR.

Vibrational Spectroscopy (Raman & Infrared)

Vibrational spectroscopy techniques like Raman and Infrared (IR) spectroscopy can also be used to study rotational isomers.[20] Since the anti and gauche conformers have different symmetries, they possess unique sets of vibrational modes that appear as distinct bands in the spectrum.[5][9] For example, the C-X stretching modes are often well-separated for the two conformers.

By measuring the integrated intensities of bands unique to each conformer at various temperatures, their relative populations can be determined.[5][21] This data can then be used in a van't Hoff analysis, similar to the NMR method, to calculate the enthalpy difference. Raman spectroscopy is particularly well-suited for these studies in solution.[9][22]

Computational Chemistry

Quantum chemical calculations are indispensable for a detailed understanding of rotational isomerism.[12][23] They allow for the exploration of the entire potential energy surface (PES) of C-C bond rotation.

-

Structure Building: Construct a 3D model of the halogenated ethane molecule.

-

Potential Energy Scan: Perform a relaxed PES scan. This involves systematically rotating the C-C dihedral angle (e.g., in 10° or 15° increments) and performing a geometry optimization at each step, keeping the dihedral angle fixed. This maps out the energy profile of rotation.

-

Identify Stationary Points: Locate the energy minima (corresponding to stable conformers like anti and gauche) and energy maxima (corresponding to eclipsed transition states) on the PES.

-

Full Optimization & Frequency Calculation: Perform a full geometry optimization without constraints for each identified conformer and transition state. Follow this with a frequency calculation at the same level of theory (e.g., B3LYP/def2-TZVP).[5][9]

-

Verification and Analysis:

-

Confirm that the optimized structures of conformers have zero imaginary frequencies, indicating they are true energy minima.

-

Confirm that transition states have exactly one imaginary frequency corresponding to the rotational motion.

-

Extract the thermochemical data (enthalpy, Gibbs free energy) from the frequency calculation output to determine the relative stabilities of the conformers and the energy barrier to rotation.[9]

-

Caption: A typical workflow for computational conformational analysis.

Conclusion